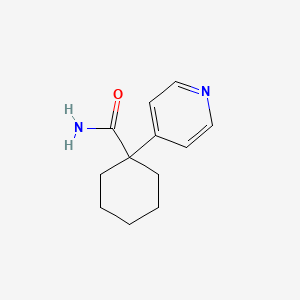
N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may include structures similar to N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, has been developed. This method involves the Meinwald rearrangement and a new rearrangement sequence, proving to be operationally simple and high yielding. It provides a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalysis
- N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a compound structurally similar to the one , was found effective as a ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, offering a diverse formation of internal alkynes (Chen et al., 2023).
Crystal Structures and Pharmacological Activity
- The crystal structures of calcium channel antagonists, including 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine (structurally related to the compound ), were determined. The relationship between the molecular structure and pharmacological activity was explored, highlighting the role of ring puckering in biological activity (Triggle et al., 1980).
Alkylation Reactions
- A procedure for N-ethylation and methylation of 1,3-diphenylureas, which could include derivatives of this compound, has been developed, leading to the synthesis of important nitro derivatives used as propellant stabilizers (Curtis, 1988).
Analytical Applications
- A method for the quantitative determination of a cerebral vasodilator structurally related to the compound was described, using electron capture gas chromatography. This indicates potential analytical applications for similar compounds (Higuchi et al., 1975).
Organometallic Chemistry
- Arylboronic acids were treated with tellurium tetrachloride to generate substituted aryltellurium trichlorides, including 3,5-dimethylphenyl 2'-nitrophenyl telluride, a compound similar to this compound. This showcases its use in organometallic synthesis (Clark et al., 2002).
Chemical Reactivities and Crystal Engineering
- The reactivities of isomers similar to the compound were studied, providing insights into self-assemblies and applications in crystal engineering. These studies reveal the impact of structural changes on crystal formation and chemical reactivity (Phukan & Baruah, 2016).
Propriétés
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-6-11(2)8-13(7-10)18-16(21)17(22)19-15-5-4-14(20(23)24)9-12(15)3/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJREYAYLHXBEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

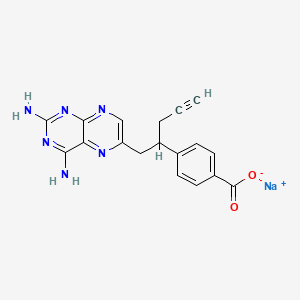
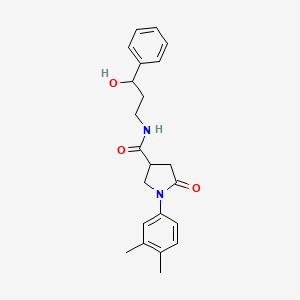
![3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2374073.png)
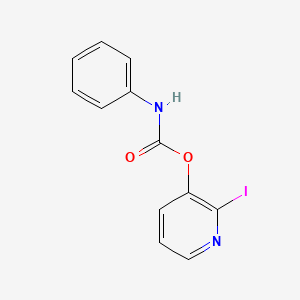

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)
![2-Oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2374077.png)


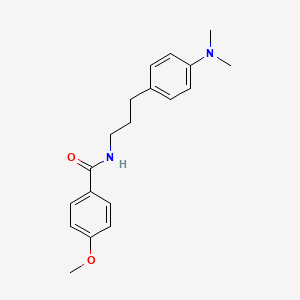
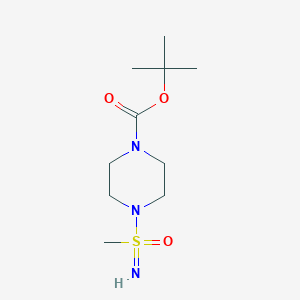
![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)
